N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA
Overview
Description
N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromine atom, and the attachment of the ethoxy and nitro groups. Common synthetic routes may involve the use of reagents such as bromine, ethyl nitrite, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to convert it to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyrazole derivatives and nitrophenyl compounds, such as:
- 4-bromo-2-nitrophenol
- 4-bromo-2-nitroaniline
- 4-bromo-2-nitroacetanilide
Uniqueness
What sets N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the ethoxy and nitro groups, along with the bromine atom and pyrazole ring, provides a versatile platform for further modifications and applications in various fields.
Properties
IUPAC Name |
4-bromo-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O4S/c1-4-25-9-5-6-10(11(7-9)21(23)24)17-15(26)18-14(22)13-12(16)8(2)19-20(13)3/h5-7H,4H2,1-3H3,(H2,17,18,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLFJFLSGOVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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